tert-Butyl 1,4-dihydronaphthalene-1-carboxylate
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Overview
Description
tert-Butyl 1,4-dihydronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a tert-butyl group and a carboxylate group attached to a 1,4-dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 1,4-dihydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,4-dihydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the 1,4-dihydronaphthalene core to a fully saturated naphthalene ring.
Substitution: The tert-butyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
tert-Butyl 1,4-dihydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving naphthalene derivatives.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 1,4-dihydronaphthalene-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 1,4-dihydronaphthalene-1-carboxylate include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and a carboxylate group on a 1,4-dihydronaphthalene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
89302-36-3 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 1,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
ZIWFSPKXRWKTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C=CCC2=CC=CC=C12 |
Origin of Product |
United States |
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